RV01
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Overview
Description
RV01 is a novel quinoline-substituted analogue of resveratrol. It is known for its ability to inhibit DNA damage, reduce ethanol-induced acetaldehyde dehydrogenase (ALDH2) mRNA expression, and exhibit hydroxyl radical scavenging activity. Additionally, this compound has shown anti-neuroinflammatory effects by reducing the expression of inducible nitric oxide synthase (iNOS) and decreasing the levels of tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6) mRNA .
Preparation Methods
Synthetic Routes and Reaction Conditions
RV01 is synthesized through a series of chemical reactions involving quinoline and resveratrol derivatives. The synthetic route typically involves the substitution of a quinoline moiety onto the resveratrol backbone. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques such as crystallization or chromatography. The process must comply with industrial standards and regulations to ensure the compound’s safety and efficacy for research purposes .
Chemical Reactions Analysis
Types of Reactions
RV01 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or halides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives, each with distinct functional groups that can further modulate the biological activity of this compound .
Scientific Research Applications
RV01 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study quinoline chemistry and its derivatives.
Biology: Investigated for its role in modulating cellular pathways and gene expression.
Medicine: Explored for its potential therapeutic effects in neuroinflammation, cancer, and oxidative stress-related diseases.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery
Mechanism of Action
RV01 exerts its effects through several molecular targets and pathways:
DNA Damage Inhibition: this compound inhibits DNA damage by scavenging hydroxyl radicals and reducing oxidative stress.
ALDH2 mRNA Expression: It decreases the expression of acetaldehyde dehydrogenase 2 mRNA, which is involved in ethanol metabolism.
Anti-Neuroinflammatory Effects: this compound reduces the expression of iNOS and decreases the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. .
Comparison with Similar Compounds
RV01 is unique compared to other resveratrol analogues due to its quinoline substitution, which enhances its biological activity and stability. Similar compounds include:
Resveratrol: A natural polyphenol with antioxidant and anti-inflammatory properties.
Pterostilbene: A dimethylated analogue of resveratrol with improved bioavailability.
Quercetin: A flavonoid with antioxidant and anti-inflammatory effects
This compound stands out due to its specific inhibition of DNA damage and its potent anti-neuroinflammatory effects, making it a valuable compound for further research and potential therapeutic applications.
Properties
IUPAC Name |
5-[(E)-2-quinolin-4-ylethenyl]benzene-1,3-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2/c19-14-9-12(10-15(20)11-14)5-6-13-7-8-18-17-4-2-1-3-16(13)17/h1-11,19-20H/b6-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSOXYVELWTHAE-AATRIKPKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C=CC3=CC(=CC(=C3)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC=N2)/C=C/C3=CC(=CC(=C3)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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